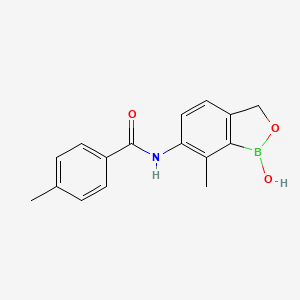
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide is a compound with a unique structure that includes a benzoxaborole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide typically involves the reaction of 1-hydroxy-7-methyl-3H-2,1-benzoxaborole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzoxaborole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoxaborole derivatives.
Scientific Research Applications
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1-Hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]pyrazine-2-carboxylic acid
- N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)benzamide
Uniqueness
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide stands out due to its specific structural features and the presence of both benzoxaborole and benzamide moieties. This unique combination enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H16BNO3 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H16BNO3/c1-10-3-5-12(6-4-10)16(19)18-14-8-7-13-9-21-17(20)15(13)11(14)2/h3-8,20H,9H2,1-2H3,(H,18,19) |
InChI Key |
KKINOSUXQSTPDY-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)NC(=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















